Structural Differentiation: Molecular Weight and Conformational Rigidity vs. Simple Thiophene-Carbonyl Analog
The target compound (MW: 353.5 g/mol) possesses a cyclopentane spacer that is absent in the simpler analog Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate (MW: 285.38 g/mol) . This 68.12 Da difference in molecular weight and the introduction of conformational constraint from the cyclopentane ring directly influence key drug-likeness parameters. While no direct experimental bioactivity comparison is publicly available, the structural divergence is a well-established driver of differential target binding, metabolic stability, and pharmacokinetic profiles in medicinal chemistry programs [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 353.5 |
| Comparator Or Baseline | Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034577-15-4) = 285.38 |
| Quantified Difference | +68.12 (24% increase) |
| Conditions | Publicly cataloged molecular formulas and calculated molecular weights from vendor databases. |
Why This Matters
A 24% increase in molecular weight and the addition of a constrained cyclopentane scaffold can significantly alter target binding kinetics and metabolic stability, directly impacting the compound's suitability for specific drug discovery campaigns.
- [1] Wallen, E. A. A., et al. Bioorg. Med. Chem. 2002, 10, 2199. (Demonstrates the impact of cyclopentanecarbonyl and benzoyl groups on inhibitor activity in a series of 4-phenylbutanoyl-2(S)-acylpyrrolidines). View Source
